ZXH-4-130

PROTAC Cereblon DC50

TD-165 is a VHL-CRBN heterobifunctional PROTAC designed for selective CRBN degradation. Its validated potency (DC50 20.4 nM, Dmax 99.6%) and strict structural sensitivity make it essential for reproducible TPD research. Using analogs risks compromised data. Available in high-purity powder/solution with verified storage/shipping conditions for immediate use.

Molecular Formula C46H58N6O9S
Molecular Weight 871.1 g/mol
Cat. No. B12411312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZXH-4-130
Molecular FormulaC46H58N6O9S
Molecular Weight871.1 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCOC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)O
InChIInChI=1S/C46H58N6O9S/c1-28-39(62-27-48-28)30-19-17-29(18-20-30)25-47-41(56)34-24-31(53)26-51(34)45(60)40(46(2,3)4)49-36(54)16-11-9-7-5-6-8-10-12-23-61-35-15-13-14-32-38(35)44(59)52(43(32)58)33-21-22-37(55)50-42(33)57/h13-15,17-20,27,31,33-34,40,53H,5-12,16,21-26H2,1-4H3,(H,47,56)(H,49,54)(H,50,55,57)/t31-,33?,34+,40-/m1/s1
InChIKeyCZQHTMJBCZCOMW-ZALOBHIXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TD-165 (CAS 2305936-56-3) PROTAC Degrader for Cereblon: Procurement-Grade Technical Specifications


TD-165 (CAS 2305936-56-3) is a heterobifunctional proteolysis-targeting chimera (PROTAC) specifically engineered as a cereblon (CRBN) degrader . This compound employs a von Hippel-Lindau (VHL) ligand linked to a pomalidomide-derived CRBN-binding moiety to induce proximity-dependent ubiquitination and subsequent proteasomal degradation of CRBN [1]. TD-165 is a fully characterized research tool with established purity standards (≥97% by HPLC) and defined storage requirements (-20°C, protected from light), suitable for rigorous preclinical investigations into targeted protein degradation (TPD) mechanisms . As a CRBN degrader, it is a critical reagent for dissecting CRBN-dependent cellular processes and evaluating TPD platform technologies [1].

Why TD-165 Cannot Be Interchanged with Other Cereblon-Targeting PROTACs


Substituting TD-165 with other CRBN-targeting PROTACs or even close structural analogs is scientifically inadvisable due to significant variations in degradation potency, efficacy, and selectivity profiles, which are exquisitely sensitive to linker composition and stereochemistry [1][2]. For instance, while TD-165 and dBET1 both target BRD4 degradation via CRBN recruitment, they exhibit different DC50 values and downstream effects [2]. More critically, within the same chemical series, a simple change in linker length (TD-158 vs. TD-165) or the introduction of an oxygen atom (TD-343) drastically reduces degradation efficiency [1]. Furthermore, stereoisomers like TD-487 are completely inactive, underscoring that even seemingly minor structural modifications can ablate function [1]. Therefore, experimental reproducibility and valid cross-study comparisons demand the use of the precisely specified, fully characterized compound TD-165.

Quantitative Performance Benchmarks for TD-165 in PROTAC Research


TD-165 Exhibits Superior CRBN Degradation Potency and Maximal Efficacy Compared to Close Analogs

TD-165 demonstrates significantly enhanced CRBN degradation potency and efficacy relative to structural analogs in the same chemical series. In a direct head-to-head comparison in HEK293T cells, TD-165 achieved a DC50 of 20.4 nM and a Dmax of 99.6% [1]. This performance surpasses TD-158 (DC50 = 44.5 nM) and the shorter-linker analog TD-156 (DC50 = 100.6 nM, Dmax = 96.9%) [1][2]. The critical importance of linker composition is further highlighted by TD-343, which incorporates an oxygen atom in the linker and exhibits markedly reduced activity (DC50 = 367.8 nM, Dmax = 85.1%) [2]. These data establish TD-165 as the most potent and efficacious degrader within this analog series.

PROTAC Cereblon DC50

Absolute Requirement of Correct Stereochemistry for TD-165 Activity

The biological activity of TD-165 is absolutely dependent on its precise stereochemistry. A direct comparison with its stereoisomer, TD-487, reveals a complete loss of function for the isomer. In HEK293T cells treated with 0.1, 1, and 10 µM of compound, TD-165 induced a robust, concentration-dependent degradation of CRBN, whereas TD-487 failed to reduce CRBN protein levels at any concentration tested [1]. This stark difference underscores the stringent stereochemical requirements for forming a productive ternary complex with VHL and CRBN. Procurement of the correct stereoisomer, TD-165, is therefore non-negotiable for successful experimental outcomes.

PROTAC Cereblon Stereochemistry

In Vivo Validation of TD-165 in a Disease-Relevant Osteoarthritis Model

TD-165 has demonstrated therapeutic efficacy in a preclinical model of osteoarthritis (OA), confirming its utility beyond cell culture. Intra-articular injection of TD-165 into mice subjected to destabilization of the medial meniscus (DMM) surgery significantly inhibited OA cartilage destruction. The therapeutic effect was quantified by a reduction in OARSI grade, with an effect size of -2.47 (95% CI: -3.22 to -1.56) [1]. This finding, derived from a peer-reviewed study in Osteoarthritis and Cartilage, provides robust in vivo validation for TD-165 as a chemical probe. In contrast, the efficacy of close analogs like TD-158, TD-156, or TD-343 in this disease model remains unreported, making TD-165 the most advanced tool for studying CRBN's role in OA pathogenesis.

PROTAC Cereblon Osteoarthritis

Optimal Use Cases for TD-165 in Drug Discovery and Target Validation


Benchmarking Novel CRBN-Targeting PROTACs or Molecular Glues

TD-165 serves as an essential positive control for any research program developing new CRBN-recruiting degraders. Its well-characterized DC50 of 20.4 nM and Dmax of 99.6% in HEK293T cells provide a clear benchmark for assessing the potency and efficacy of novel compounds [1]. This allows for direct, quantitative comparisons and ensures that new chemical entities are performing at or above the standard set by a validated tool compound.

CRBN Knockdown Studies for Target Validation in Disease Models

For researchers investigating the role of CRBN in disease pathology, TD-165 offers a pharmacological alternative to genetic knockdown or knockout strategies. Its validated in vivo efficacy in an OA mouse model demonstrates its utility for probing CRBN function in complex biological systems [2]. This is particularly valuable for validating CRBN as a therapeutic target in preclinical settings before committing to more resource-intensive genetic models.

Investigating Ternary Complex Formation and Linker Design

The stark differences in activity between TD-165 and its close analogs (TD-158, TD-156, TD-343, TD-487) make this series an ideal toolset for studying the biophysics of PROTAC ternary complex formation [1]. Researchers can use TD-165 and its less active counterparts to dissect the influence of linker length, composition, and stereochemistry on cooperative binding and degradation efficiency, informing rational PROTAC design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZXH-4-130

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.